N-benzyl-N-ethyl-2-methoxyacetamide
Description
N-Benzyl-N-ethyl-2-methoxyacetamide is a synthetic acetamide derivative characterized by a benzyl group, an ethyl group, and a methoxy group attached to the nitrogen and adjacent carbon atoms, respectively. The ethyl and benzyl substituents likely enhance lipophilicity and steric bulk, influencing solubility, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-13(12(14)10-15-2)9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASAJWYNZGVXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-N-ethyl-2-methoxyacetamide can be synthesized through a one-pot biocatalytic amine transaminase/acyl transferase cascade. This method involves the formation of amides from the corresponding aldehydes and ketones in aqueous solution. The process utilizes enzymes such as amine transaminases and acyl transferases, achieving high conversions up to 97% .
Industrial Production Methods
Industrial production of this compound typically involves the use of organic solvents to avoid hydrolysis. The acyl transferase from Mycobacterium smegmatis (MsAcT) is an enzyme that can perform trans-acylations in aqueous solution, making it a suitable candidate for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product. For example, oxidation reactions may require the presence of an oxidizing agent such as potassium permanganate, while reduction reactions may involve reducing agents like lithium aluminum hydride .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce reduced amides .
Scientific Research Applications
N-benzyl-N-ethyl-2-methoxyacetamide has several scientific research applications:
Chemistry: It is used in the synthesis of chiral amides and other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and altering their activity. This interaction can lead to various biochemical changes, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-benzyl-N-ethyl-2-methoxyacetamide to key analogs, focusing on structural variations, physicochemical properties, and biological activities.
Structural and Functional Group Variations
Table 1: Key Structural Features and Functional Group Impacts
| Compound Name | Substituents | Key Functional Groups | Impact on Properties |
|---|---|---|---|
| This compound | Benzyl, ethyl, methoxy | Amide, aromatic, ether | High lipophilicity, moderate solubility |
| N-Benzyl-2-methoxy-N-methylacetamide | Benzyl, methyl, methoxy | Amide, aromatic, ether | Lower steric bulk than ethyl analog; enhanced enzymatic binding |
| N-(2-Ethylphenyl)-2-methoxyacetamide | Ethylphenyl, methoxy | Amide, aromatic, ether | Increased steric hindrance; altered receptor selectivity |
| N-(2-Methoxyethyl)-2-(methylamino)acetamide | Methoxyethyl, methylamino | Amide, ether, amine | Improved water solubility; pH-dependent reactivity |
| N-Benzyl-2-chloro-N-(2-methoxybenzyl)acetamide | Benzyl, chloro, methoxybenzyl | Amide, halogen, ether | Enhanced electrophilicity; potential for covalent binding |
Key Observations :
- Ethyl vs.
- Methoxy Positioning : Methoxy groups at the 2-position (adjacent to the amide) enhance hydrogen-bonding capacity compared to para-substituted analogs, influencing solubility and target interactions .
- Benzyl vs. Ethylphenyl Groups : Ethylphenyl substituents introduce planar aromaticity, favoring π-π stacking in biological targets, whereas benzyl groups offer flexibility .
Key Findings :
- Antimicrobial Activity : Ethyl and methoxy substitutions correlate with enhanced Gram-positive bacterial inhibition, likely due to improved membrane interaction .
- Anticancer Potential: Ethylphenyl analogs exhibit selective cytotoxicity against cancer cells, possibly through apoptosis induction via reactive oxygen species (ROS) generation .
- Neuroprotection: Methoxyethyl and methylamino groups in acetamides improve CNS targeting, making them candidates for neurodegenerative disease research .
Physicochemical Property Analysis
Table 3: Comparative Physicochemical Data
| Compound Name | LogP | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 2.8* | 0.45* | 95–100* |
| N-Benzyl-2-methoxy-N-methylacetamide | 2.3 | 0.68 | 85–90 |
| N-(2-Ethylphenyl)-2-methoxyacetamide | 3.1 | 0.22 | 110–115 |
| N-(2-Methoxyethyl)-2-(methylamino)acetamide | 1.9 | 1.20 | 75–80 |
*Estimated values based on structural analogs .
Trends :
- Higher LogP values in ethyl-substituted compounds suggest greater lipophilicity, aligning with enhanced membrane permeability.
- Methoxyethyl groups improve water solubility due to ether oxygen’s polarity, critical for bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
